molecular formula C6H2ClF5N2 B8287455 2-Chloro-4-(pentafluoroethyl)pyrimidine

2-Chloro-4-(pentafluoroethyl)pyrimidine

Cat. No.: B8287455
M. Wt: 232.54 g/mol
InChI Key: JHHOYBDZWPFQPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(pentafluoroethyl)pyrimidine is a halogenated pyrimidine derivative featuring a chloro substituent at the 2-position and a pentafluoroethyl (-CF₂CF₃) group at the 4-position. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, and their derivatives are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid bases. The pentafluoroethyl group confers high electronegativity and lipophilicity, which influence reactivity, metabolic stability, and biological activity.

Properties

Molecular Formula

C6H2ClF5N2

Molecular Weight

232.54 g/mol

IUPAC Name

2-chloro-4-(1,1,2,2,2-pentafluoroethyl)pyrimidine

InChI

InChI=1S/C6H2ClF5N2/c7-4-13-2-1-3(14-4)5(8,9)6(10,11)12/h1-2H

InChI Key

JHHOYBDZWPFQPS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1C(C(F)(F)F)(F)F)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

The 4-position substituent on pyrimidine significantly impacts electronic and steric properties. Below is a comparative analysis:

Compound Name 4-Position Substituent Key Structural Features Electronic Effects
2-Chloro-4-(pentafluoroethyl)pyrimidine -CF₂CF₃ Strongly electron-withdrawing, lipophilic Enhances electrophilicity at C2-Cl
2-Chloro-4-vinylpyrimidine -CH=CH₂ Conjugated double bond Moderately electron-withdrawing
2-Chloro-4-(1H-triazol-1-yl)thieno[3,2-d]pyrimidine -Triazolyl Bulky heterocycle Steric hindrance at C4
2-Chloro-4-phenylpyrimidine -Ph Aromatic, hydrophobic Electron-donating resonance effects
2-Chloro-4-(trifluoromethyl)pyrimidine -CF₃ Electron-withdrawing, smaller than -CF₂CF₃ High electrophilicity at C2-Cl

Key Observations :

  • Compared to phenyl or triazolyl groups, -CF₂CF₃ increases lipophilicity, which may enhance membrane permeability in biological systems .

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